2-Butyl-1,3-dioxane
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Overview
Description
2-Butyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The butyl group is attached to the second carbon atom of the ring. 1,3-Dioxanes are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Alternatively, ethyl orthoformate and a catalytic amount of NBS can be used in an in situ acetal exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions is common . The process ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: With reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involving nucleophiles like organolithium reagents (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents in diethyl ether or Grignard reagents in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes or enol ethers
Scientific Research Applications
2-Butyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a model compound for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and as a stabilizer for certain chemical formulations
Mechanism of Action
The mechanism of action of 2-Butyl-1,3-dioxane involves its interaction with various molecular targets and pathways. As a solvent, it can stabilize reactive intermediates and facilitate chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A parent compound with similar chemical properties but without the butyl group.
1,3-Dithiane: Contains sulfur atoms instead of oxygen, leading to different reactivity and stability.
1,3-Dioxolane: A five-membered ring analog with different physical and chemical properties
Uniqueness
2-Butyl-1,3-dioxane is unique due to the presence of the butyl group, which imparts specific steric and electronic effects. These effects influence its reactivity, stability, and interactions with other molecules, making it distinct from other 1,3-dioxanes and related compounds .
Properties
CAS No. |
5695-66-9 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-butyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-2-3-5-8-9-6-4-7-10-8/h8H,2-7H2,1H3 |
InChI Key |
MUEWGQPDSSHYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1OCCCO1 |
Origin of Product |
United States |
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